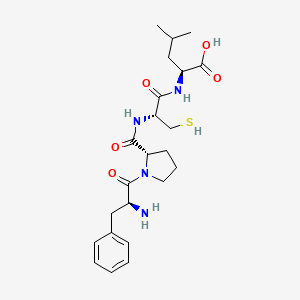

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine is a synthetic peptide composed of four amino acids: phenylalanine, proline, cysteine, and leucine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin erfolgt typischerweise durch Festphasen-Peptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anbindung der ersten Aminosäure: Die erste Aminosäure, die am N-Terminus geschützt ist, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe am N-Terminus wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste geschützte Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin verwendet häufig automatisierte Peptidsynthesizer, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten. Darüber hinaus kann die großtechnische Produktion die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reagenzkonzentrationen, umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden, die die Struktur und Stabilität des Peptids beeinflussen können.

Reduktion: Disulfidbrücken, die während der Oxidation gebildet werden, können zu freien Thiolgruppen reduziert werden.

Substitution: Das Peptid kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Aminosäuren durch andere ersetzt werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Iod (I2) können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel für Disulfidbrücken.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU oder DIC werden in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Regeneration von freien thiolhaltigen Peptiden.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersuchung seiner Rolle bei Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen, wie z. B. antimikrobielle Peptide oder Enzyminhibitoren.

Industrie: Einsatz bei der Entwicklung von peptid-basierten Materialien und biotechnologischen Verfahren.

Wirkmechanismus

Der Wirkmechanismus von L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder anderen Proteinen interagieren. Der Cysteinrest kann Disulfidbrücken bilden, die die Konformation und Aktivität des Peptids beeinflussen. Darüber hinaus kann das Peptid an Signalwegen teilnehmen und zelluläre Reaktionen modulieren.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the peptide may participate in signaling pathways, modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin kann mit anderen Peptiden mit ähnlichen Sequenzen oder Funktionen verglichen werden:

L-Phenylalanyl-L-prolyl-L-leucin: Fehlt der Cysteinrest, was seine Fähigkeit, Disulfidbrücken zu bilden, und seine Gesamtstabilität beeinträchtigen kann.

L-Phenylalanyl-L-prolyl-L-glutamyl-L-leucin: Enthält Glutaminsäure anstelle von Cystein, wodurch sich seine Ladung und potenzielle Wechselwirkungen verändern.

Cyclo(L-Phenylalanyl-L-prolyl): Ein cyclisches Dipeptid mit unterschiedlichen strukturellen und funktionellen Eigenschaften.

Diese Vergleiche heben die einzigartigen Merkmale von L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucin hervor, wie z. B. seine Fähigkeit, Disulfidbrücken zu bilden, und seine spezifische Aminosäuresequenz, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.

Eigenschaften

CAS-Nummer |

918526-69-9 |

|---|---|

Molekularformel |

C23H34N4O5S |

Molekulargewicht |

478.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C23H34N4O5S/c1-14(2)11-17(23(31)32)25-20(28)18(13-33)26-21(29)19-9-6-10-27(19)22(30)16(24)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,33H,6,9-13,24H2,1-2H3,(H,25,28)(H,26,29)(H,31,32)/t16-,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

JHUOBEUGZVXSMU-VJANTYMQSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Chlorophenyl)(diphenyl)methoxy]hexan-1-ol](/img/structure/B12628858.png)

![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)

![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)

![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)

![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)

![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)